molecular formula C16H15N3O4 B5662573 1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5662573
M. Wt: 313.31 g/mol
InChI Key: PDOVKJMDIGPCKW-UHFFFAOYSA-N
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Description

1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one belongs to a class of compounds known for their diverse chemical and biological properties. While specific studies on this compound are limited, research on related benzimidazole derivatives provides insights into their general characteristics and applications in fields such as medicinal chemistry and material science.

Synthesis Analysis

  • Synthesis of Related Compounds: Benzimidazole derivatives, like 1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, are typically synthesized through a variety of methods, including the reaction of o-phenylenediamine with acids or acid derivatives. The synthesis involves careful control of reaction conditions to ensure the formation of the desired product (Tavman, 2006).

Molecular Structure Analysis

  • Molecular and Crystal Structure: The molecular structure of benzimidazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These studies reveal details about the intramolecular hydrogen bonding and the planarity of the molecules, which are critical for their biological activity and interaction with other molecules (Behçet et al., 2018).

Chemical Reactions and Properties

  • Chemical Reactions: Benzimidazoles participate in various chemical reactions, including interactions with metal ions, ethylation, and Michael addition. These reactions can lead to the formation of complexes and isomeric esters, demonstrating the compound's reactivity and potential for diverse chemical transformations (Sanna et al., 1997).

Physical Properties Analysis

  • Physical Characteristics: The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are often influenced by their molecular structure. For instance, substitutions on the benzimidazole ring can significantly alter these physical properties, affecting their application in various fields (Kubicki & Wagner, 2008).

Chemical Properties Analysis

  • Reactivity and Stability: The chemical properties of benzimidazole derivatives are characterized by their reactivity towards other chemical species and their stability under different conditions. These properties are crucial in determining their suitability for use in pharmaceuticals, material science, and other applications (Peng et al., 2016).

properties

IUPAC Name

1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17-14-4-2-3-5-15(14)18(16(17)20)10-11-23-13-8-6-12(7-9-13)19(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVKJMDIGPCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319914
Record name 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

328559-26-8
Record name 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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